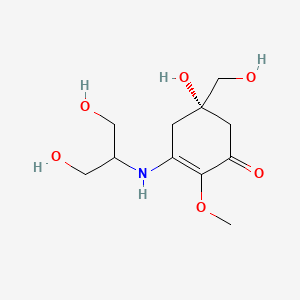

Mycosporine

Description

Structure

3D Structure

Properties

CAS No. |

59719-29-8 |

|---|---|

Molecular Formula |

C11H19NO6 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

(5S)-3-(1,3-dihydroxypropan-2-ylamino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C11H19NO6/c1-18-10-8(12-7(4-13)5-14)2-11(17,6-15)3-9(10)16/h7,12-15,17H,2-6H2,1H3/t11-/m0/s1 |

InChI Key |

VVTDHOIRNPCGTH-NSHDSACASA-N |

SMILES |

COC1=C(CC(CC1=O)(CO)O)NC(CO)CO |

Isomeric SMILES |

COC1=C(C[C@](CC1=O)(CO)O)NC(CO)CO |

Canonical SMILES |

COC1=C(CC(CC1=O)(CO)O)NC(CO)CO |

Origin of Product |

United States |

Biological Diversity and Distribution of Mycosporine Compounds

Mycosporine Occurrence in Algae and Cyanobacteria

Mycosporines and MAAs are widespread among nearly all algal and cyanobacterial groups that have been examined. The production and accumulation of these compounds are often correlated with the taxonomic position of the organism.

Distribution Across Major Phytoplankton Groups

MAAs are prevalent in various phytoplankton groups, with the highest concentrations often found in dinoflagellates, cryptomonads, and prymnesiophytes. A survey of 152 species of marine microalgae revealed that all contained these UV-absorbing compounds.

In the Southern Ocean, a study across multiple fronts showed that haptophytes, which dominated the biomass north of the polar front, were associated with a diverse range of MAAs. researchgate.net South of the polar front, where diatoms were the dominant phytoplankton group, changes in the community composition were strongly correlated with the concentration of porphyra-334 (B1236830). researchgate.net The concentration of MAAs in phytoplankton has been linked to the integrated history of light exposure.

Common MAAs found in phytoplankton include shinorine (B1251615), palythine (B1256371), porphyra-334, this compound-glycine, and asterina-330. mdpi.com For instance, the bloom-forming cyanobacterium Microcystis aeruginosa has been found to produce shinorine and porphyra-334. oup.com Similarly, strains of the cyanobacterium Aphanizomenon flos-aquae produce both shinorine and porphyra-334, while Aphanizomenon gracile primarily produces shinorine.

Presence in Benthic Algae and Seaweeds

This compound-like amino acids are widely distributed in marine macroalgae, with a survey of over 660 species showing their presence in 572 species. Rhodophytes (red algae) exhibit the highest prevalence, with 486 species containing MAAs, compared to 45 species of Chlorophytes (green algae) and 41 species of Phaeophytes (brown algae). mdpi.com

The most common MAAs in red algae are shinorine, porphyra-334, palythine, asterina-330, and palythinol. mdpi.com In contrast, Chlorophytes and Phaeophytes typically contain a more limited range of MAAs, including asterina-330, this compound-glycine, palythene, palythinol, porphyra-334, palythine, and shinorine. mdpi.com Some MAAs, such as aplysiapalythine A and B, have been identified in several seaweeds. Benthic cyanobacteria in alpine lakes have also been found to synthesize MAAs as a defense against UV radiation.

This compound Presence in Fungi and Lichens

Fungi are a significant group of this compound-producing microorganisms. The presence of mycosporines is widespread across various fungal classes, including Zygomycetes, Deuteromycetes, Ascomycetes, and Basidiomycetes.

Fungal this compound Producers: Filamentous Fungi and Yeasts

Mycosporines have been identified in both filamentous fungi and yeasts. The first this compound was isolated from the sporophores of the basidiomycete Stereum hirsutum. asm.org Filamentous fungi such as Ascochyta fabae are known to produce this compound glutaminol glucoside (MGG).

The production of mycosporines has also been documented in various yeasts, including Phaffia rhodozyma (also known as Xanthophyllomyces dendrorhous), which produces this compound glutaminol and MGG. Cold-adapted basidiomycetous yeasts have been found to synthesize MGG when exposed to photosynthetically active radiation. The ability to produce mycosporines appears to be a species-specific trait in certain taxonomic groups of yeasts. For example, within the Pucciniomycotina subphylum of basidiomycetous yeasts, nearly half of the 94 species tested were positive for this compound production, with MGG being the primary compound.

Symbiotic this compound Production in Lichen Thalli

Lichens, which are symbiotic associations between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), are known to produce a variety of UV-screening compounds, including mycosporines. researchgate.net The production of these compounds is an important protective mechanism against high solar radiation in the extreme environments lichens often inhabit. researchgate.net

Initially, it was believed that only lichens with cyanobacterial partners produced mycosporines. However, mycosporines have since been detected in lichens with green algal photobionts as well. In lichens with cyanobacterial symbionts, oxo-carbonyl mycosporines, likely of fungal origin, have been identified. More recent studies have uncovered several new types of mycosporines in various lichen species. For example, analysis of lichen collections has revealed the presence of this compound glutamicol and this compound glutaminol.

Mycosporines in Marine Invertebrates and Other Animals

While animals are generally unable to synthesize mycosporines, they can acquire these compounds through their diet or from symbiotic microorganisms. These acquired compounds accumulate in various tissues and can provide protection from UV radiation.

MAAs have been reported in a wide range of marine invertebrates, including sponges, corals, sea urchins, and crustaceans. mdpi.com For instance, the sea hare Aplysia californica obtains MAAs from its algal diet. Similarly, the green sea urchin Strongylocentrotus droebachiensis can acquire and accumulate MAAs from consuming red algae. In some cases, there is evidence of metabolic modification of dietary MAAs. For example, the sea cucumber Thelenota ananas shows a different MAA profile in its digestive tract compared to its diet of benthic microalgae, suggesting biotransformation of the ingested compounds.

The presence of MAAs has also been documented in the ocular tissues of numerous tropical fish species and in the eggs of the Atlantic cod, Gadus morhua. A study of 39 fish species, primarily from the temperate northern hemisphere, also confirmed the presence of MAAs in their eyes. This indicates that the transfer of mycosporines through the food web extends to vertebrates, where they can serve a protective function.

Accumulation of Mycosporines via Dietary Uptake

While many organisms can synthesize their own MAAs, a significant number of animals, particularly in marine environments, acquire these compounds through their diet. mdpi.comresearchgate.net This trophic transfer is a crucial mechanism for providing UV protection to organisms that lack the necessary biosynthetic pathways. Herbivores graze on MAA-rich algae, and these compounds are then passed up the food chain to primary and secondary consumers.

Experimental evidence has confirmed this dietary acquisition in various species. For example, the green sea urchin Strongylocentrotus droebachiensis was shown to accumulate MAAs after being fed a controlled diet of the red alga Mastocarpus stellatus, which is rich in shinorine. Similarly, crustaceans like the amphipod Amphitoe valida and the isopod Idothea baltica have demonstrated the ability to accumulate MAAs from their food. Studies on zooplankton, including rotifers, daphnia, and copepods, have also revealed the presence of MAAs likely originating from their diet. mdpi.com This dietary transfer extends to vertebrates as well; teleost fish can acquire MAAs from their diet and concentrate them in their eyes, a critical organ exposed to light.

Mechanisms of this compound Retention and Metabolism in Consumers

Once ingested, MAAs are not simply passively held; consumers exhibit mechanisms for their retention, translocation, and even metabolic modification. The distribution of these compounds within an organism is often not uniform, suggesting specific physiological roles in different tissues.

For instance, in sea urchins, MAAs have been found to accumulate specifically in the ovaries, and embryos from adults on an MAA-rich diet showed enhanced protection against UV-induced developmental delays. In the Northern krill (Thysanoessa sp.), a distinct distribution of MAAs was observed, with five different MAAs identified in the eyes, while only shinorine and porphyra-334 were found in the body tissue. mdpi.com This suggests a targeted translocation of specific MAAs to tissues with high UV exposure. mdpi.com

Furthermore, consumers can metabolically alter the MAAs they acquire. Research on sea urchins indicated that the presence of this compound-glycine in their tissues, despite its absence in their algal diet, could be due to its production from other ingested MAAs like shinorine, possibly facilitated by marine bacteria in the gut. mdpi.com This highlights a complex interplay between the consumer and its microbiome in processing these photoprotective compounds. The trophic transfer from primary producers to consumers is a complex process, with evidence suggesting that some MAAs, like shinorine, are more efficiently translocated than others. mdpi.com

Biosynthetic Pathways of Mycosporines

Primary Precursor Pathways for Mycosporine Synthesis

The initial steps in this compound biosynthesis involve the formation of a central cyclohexenone core, 4-deoxygadusol (4-DG), from primary metabolic intermediates. Two principal pathways have been identified as the starting points for this process.

The shikimate pathway was the first route proposed for the biosynthesis of mycosporines. mdpi.com This pathway is fundamental in plants and microbes for the synthesis of aromatic amino acids. There is significant experimental evidence supporting the role of 3-dehydroquinate (B1236863) (DHQ), an early intermediate in the shikimate pathway, as the precursor for the six-carbon ring structure that characterizes all mycosporines.

The proposed synthesis begins with the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into 3-DHQ. This intermediate is then believed to be transformed into 4-deoxygadusol (4-DG), which serves as the direct precursor for the formation of various mycosporines and MAAs. mdpi.com Studies using pathway inhibitors, such as glyphosate, have demonstrated a suppression of MAA production in both cyanobacteria and corals, lending strong support to the involvement of the shikimate pathway.

Contrasting evidence points to the pentose (B10789219) phosphate (B84403) pathway (PPP) as a significant, and in some organisms, primary route for this compound biosynthesis. mdpi.com This alternative pathway utilizes sedoheptulose (B1238255) 7-phosphate (SH-7P), an intermediate of the PPP, as the starting molecule. mdpi.commdpi.com SH-7P is converted to the this compound core, 4-DG, through the action of a distinct set of enzymes. mdpi.com

Interestingly, the two pathways are not mutually exclusive and can be interconnected. In the cyanobacterium Anabaena variabilis, for instance, both the shikimate and pentose phosphate pathways are thought to converge for MAA biosynthesis in response to UV-A radiation. Some research suggests that the shikimate pathway may be the predominant route for producing the large quantities of MAAs needed for effective photoprotection, while the pentose phosphate pathway might be responsible for producing MAAs that serve other biological functions. In both routes, 4-DG is the central parent structure that is subsequently modified to produce the diverse family of this compound compounds.

The Shikimate Pathway as a Precursor Source

Enzymology of this compound Biosynthesis

The conversion of primary metabolites into the complex structures of mycosporines is orchestrated by a series of specialized enzymes. These enzymes are often encoded in compact gene clusters, facilitating their coordinated expression.

In the shikimate pathway, 3-dehydroquinate synthase (DHQS) is a key enzyme that catalyzes the formation of 3-dehydroquinate (3-DHQ) from DAHP. However, in the pentose phosphate pathway route, a DHQS homolog, more accurately described as a 2-epi-5-epi-valiolone (B1265091) synthase (EVS) or demethyl 4-deoxygadusol synthase (DDGS), is responsible for the initial cyclization of sedoheptulose 7-phosphate. mdpi.com This enzyme is typically designated as MysA in the this compound biosynthetic gene cluster.

Genomic studies in cyanobacteria have revealed that while multiple DHQS genes may be present, only the one located within a gene cluster alongside an O-methyltransferase is typically involved in MAA synthesis. In fungi, comparative analysis has shown that the enzyme responsible is a distinct fungal desmethyl-4-deoxygadusol synthase (Ddgs) rather than a canonical DHQS. mdpi.com

Following the initial cyclization, an O-methyltransferase (O-MT), commonly named MysB, plays a critical role. mdpi.com This enzyme catalyzes the methylation of the cyclic intermediate produced by MysA/DDGS to form the core chromophore, 4-deoxygadusol (4-DG). mdpi.com The gene for this O-MT is almost always found adjacent to the synthase gene (MysA) within the biosynthetic cluster.

The activity of this enzyme is essential for creating the immediate precursor to which amino acids or amino alcohols are attached. Research has also identified different O-methyltransferases that can act on later intermediates. For example, the enzyme Tery_2966 has been shown to methylate this compound-glycine, creating a novel MAA variant.

The structural diversity of mycosporines is generated by a suite of enzymes that attach and modify amino acid or amino alcohol side chains on the 4-DG core.

ATP-Grasp Ligases : The first substitution on the 4-DG core is catalyzed by an ATP-grasp ligase, MysC. aimspress.com This enzyme attaches an amino acid, most commonly glycine (B1666218), to the C3 position of 4-DG to form this compound-glycine (MG). The MysC enzyme from Anabaena variabilis exhibits a unique mechanism, phosphorylating the 4-DG core rather than the incoming amino acid, which is more typical for this enzyme family. A second type of ATP-grasp ligase, a D-Ala-D-Ala ligase homolog known as MysD, is responsible for attaching a second amino acid to this compound-glycine, leading to disubstituted MAAs like shinorine (B1251615) and porphyra-334 (B1236830). The MysD enzyme is noted for its substrate flexibility, capable of utilizing several different amino acids, including L-serine, L-threonine, and L-alanine.

Nonribosomal Peptide Synthetase (NRPS)-like Enzymes : In some cyanobacteria, such as Anabaena variabilis, the addition of the second amino acid is performed not by MysD, but by a nonribosomal peptide synthetase (NRPS)-like enzyme called MysE. This large, multi-domain enzyme specifically attaches serine to this compound-glycine to synthesize shinorine.

Tailoring Enzymes : Further diversification is achieved by other tailoring enzymes. This includes MysH, a dioxygenase that converts disubstituted MAAs into palythines, and glycosyltransferases (e.g., MysG, MysJ) that add sugar groups to the this compound structure, creating glycosylated variants.

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis and Their Functions

| Enzyme Name | Gene Name (Typical) | Enzyme Class | Function in this compound Pathway | Reference(s) |

|---|---|---|---|---|

| DDGS / EVS | MysA | Synthase / Cyclase | Catalyzes the initial cyclization of sedoheptulose 7-phosphate. | |

| O-Methyltransferase | MysB | Methyltransferase | Methylates the cyclic intermediate to form 4-deoxygadusol (4-DG). | mdpi.com |

| ATP-Grasp Ligase | MysC | Ligase | Attaches the first amino acid (e.g., glycine) to 4-DG, forming this compound-glycine. | aimspress.com |

| D-Ala-D-Ala Ligase | MysD | Ligase | Attaches a second amino acid to this compound-glycine to form disubstituted MAAs. | |

| NRPS-like Enzyme | MysE | Synthetase | Attaches a second amino acid (e.g., serine) to this compound-glycine. | |

| Dioxygenase | MysH | Oxygenase | Converts disubstituted MAAs to palythines. |

Table 2: Precursors and Key Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway | Originating Pathway | Reference(s) |

|---|---|---|---|

| 3-Dehydroquinate (DHQ) | Precursor | Shikimate Pathway | |

| Sedoheptulose 7-phosphate (SH-7P) | Precursor | Pentose Phosphate Pathway | mdpi.com |

| 4-Deoxygadusol (4-DG) | Core Chromophore / Central Intermediate | Shikimate or Pentose Phosphate Pathway | mdpi.commdpi.com |

Compound Names Mentioned in this Article

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

3-Dehydroquinate (DHQ)

4-Deoxygadusol (4-DG)

Alanine

Cysteine

Glycine

Glyphosate

this compound-glycine (MG)

Porphyra-334

Sedoheptulose 7-phosphate (SH-7P)

Serine

Shinorine

Threonine

O-Methyltransferase Activities in this compound Modification

Genetic Basis of this compound Biosynthesis

The production of mycosporines and this compound-like amino acids (MAAs) is a genetically encoded trait, with the necessary biosynthetic genes typically organized into compact clusters. mdpi.com The discovery and characterization of these gene clusters have been pivotal in understanding the distribution and evolution of these photoprotective compounds across different biological kingdoms.

Identification and Characterization of this compound Gene Clusters

The foundational work on the genetic basis of this compound biosynthesis was accomplished in cyanobacteria. Research identified a core set of genes responsible for synthesizing the this compound scaffold. These gene clusters are often referred to as 'mys' clusters. mdpi.com The initial breakthrough came from the characterization of the gene cluster in the cyanobacterium Anabaena variabilis ATCC 29413, where a four-gene cluster (ava_3855 to ava_3858) was found to be sufficient for the synthesis of the MAA shinorine.

Subsequent genome mining and heterologous expression studies have confirmed a conserved core of three genes required for the production of the initial this compound, this compound-glycine. These core genes are:

mysA (or Demethyl-4-deoxygadusol synthase - DDGS): This gene encodes the enzyme that initiates the pathway, converting the precursor sedoheptulose-7-phosphate into desmethyl-4-deoxygadusol. mdpi.com

mysB (or O-methyltransferase - OMT): This gene's product, an O-methyltransferase, catalyzes the conversion of desmethyl-4-deoxygadusol into 4-deoxygadusol (4-DG). mdpi.com

mysC (or ATP-grasp ligase): This gene encodes an ATP-grasp family ligase that attaches a glycine molecule to the 4-DG core, forming the central intermediate, this compound-glycine.

The diversification of mycosporines into various MAAs is typically accomplished by a fourth enzyme, which modifies the this compound-glycine intermediate. The gene for this enzyme is also located within the cluster. Two main types of enzymes have been identified for this final step:

A nonribosomal peptide synthetase (NRPS) , such as the one encoded by ava_3855 in Anabaena variabilis.

A D-alanine-D-alanine (D-Ala-D-Ala) ligase-like protein , such as MysD, encoded by NpF5597 in Nostoc punctiforme.

These modifying enzymes exhibit substrate flexibility, allowing for the attachment of different amino acids (like serine, threonine, or alanine) to the this compound-glycine core, thereby generating the wide diversity of observed MAAs. For instance, the heterologous expression of the Actinosynnema mirum gene cluster in Streptomyces avermitilis resulted in the production of shinorine, porphyra-334, and a novel compound, this compound-glycine-alanine. In fungi, the gene cluster typically consists of only the three core genes (DDGS, OMT, and ATPG), leading to the production of mycosporines like this compound-glutaminol but not the more complex imine-type MAAs.

Table 1: Core Genes in this compound Biosynthesis

| Gene | Enzyme Encoded | Function |

|---|---|---|

mysA |

Demethyl-4-deoxygadusol synthase (DDGS) | Catalyzes the initial step, converting a pentose phosphate pathway intermediate to desmethyl-4-deoxygadusol. mdpi.com |

mysB |

O-methyltransferase (OMT) | Converts desmethyl-4-deoxygadusol to 4-deoxygadusol (4-DG). mdpi.com |

mysC |

ATP-grasp ligase | Catalyzes the addition of an amino acid (typically glycine) to 4-DG to form a this compound, such as this compound-glycine. |

mysD / mysE |

D-Ala-D-Ala ligase / NRPS-like enzyme | Attaches a second amino acid or amino alcohol to the this compound core to form various MAAs like shinorine or porphyra-334. |

Comparative Genomics of this compound Biosynthetic Genes

Comparative genomic analyses have revealed both conservation and divergence in this compound gene clusters across different taxa. The core mysA-mysC locus is highly conserved among producing organisms, including cyanobacteria, fungi, and algae. However, the fourth gene, responsible for the final modification step, shows significant variation. Cyanobacterial strains can be grouped based on whether they possess a homolog of the NRPS-like gene (ava_3855) or the D-Ala-D-Ala ligase gene (mysD), with some organisms like Trichodesmium possessing both types.

Gene clusters homologous to those in cyanobacteria have been identified in other domains of life, suggesting a complex evolutionary history possibly involving horizontal gene transfer (HGT). For example, gene clusters for MAA biosynthesis have been found in Gram-positive bacteria of the order Actinomycetales, such as Actinosynnema mirum and Pseudonocardia sp.

In eukaryotes, the organization of these genes can differ. In some dinoflagellates and red algae, the biosynthetic genes are fused. For instance, a fused protein with both DDGS and O-MT functions has been identified, as well as a fusion of the ATP-grasp and D-Ala-D-Ala ligase enzymes. This gene fusion is a distinct feature not observed in prokaryotic clusters. The high degree of conservation in the gene cluster region, including noncoding sequences, between different species of Symbiodiniaceae (dinoflagellates) suggests that recent HGT events may have occurred, contributing to the diversification of MAA production in these coral symbionts.

Furthermore, analysis of the gene cluster in various strains of the basidiomycete yeast Phaffia rhodozyma has shown phylogenetic relationships that differentiate it from other species within the Phaffia genus, indicating that the presence and sequence of the cluster are valuable phylogenetic markers.

Table 2: Comparison of this compound Gene Cluster Organization

| Organism Group | Key Features of Gene Cluster | Example Organism | Reference |

|---|---|---|---|

| Cyanobacteria | Conserved mysA, mysB, mysC; variable fourth gene (mysD or NRPS-like). |

Anabaena variabilis, Nostoc punctiforme | |

| Actinobacteria | Homologous to cyanobacterial clusters; can be cryptic (not expressed). | Actinosynnema mirum | |

| Fungi | Typically contains only the three core genes (DDGS, OMT, ATPG). |

Phaffia rhodozyma | |

| Dinoflagellates / Red Algae | Evidence of gene fusion (e.g., DDGS/O-MT fusion). | Symbiodinium tridacnidorum | |

| Corals | Possess homologs of MAA biosynthetic genes. | Acropora digitifera | researcher.life |

Transcriptional Regulation of this compound Gene Expression

The expression of this compound biosynthetic genes is tightly regulated by various environmental cues, most notably ultraviolet (UV) radiation. However, other factors such as osmotic stress, temperature, and nutrient availability also play significant roles.

In the halotolerant cyanobacterium Aphanothece halophytica, the accumulation of This compound-2-glycine (B1260214) is induced by salt stress, which corresponds with the upregulation of the responsible biosynthetic genes. In some heterologous expression systems, the addition of ammonium (B1175870) salts to the culture medium was found to induce the production of specific MAAs, such as this compound-glycine-alanine, while not affecting shinorine production.

In the yeast Phaffia rhodozyma, this compound synthesis is regulated by a complex network of transcription factors. Studies using deletion mutants have shown that:

Upregulation: Deletion of genes for the transcription factors Mig1, Cyc8, and Opi1 led to an increase in this compound production. The Cyc8-Tup1 corepressor complex, in particular, appears to suppress the expression of the DDGS and OMT genes.

Downregulation: Deletion of the transcription factors Rox1 and Skn7 resulted in decreased this compound production.

Furthermore, MAAs themselves can be involved in regulating gene expression related to cellular defense. In human skin fibroblasts, porphyra-334 and shinorine were shown to activate the Keap1-Nrf2 antioxidant response pathway, but only after the cells were exposed to UV-induced oxidative stress. This suggests a dual role for MAAs: direct UV screening and activation of endogenous antioxidant gene expression. Similarly, this compound-glycine and shinorine have been observed to inhibit the expression of inflammation-related genes like COX-2 in human keratinocytes following UV exposure.

Metabolic Flux and Pathway Intermediates in this compound Production

The biosynthesis of mycosporines begins with a key intermediate from the pentose phosphate pathway (PPP). While it was once hypothesized that the pathway utilized a precursor from the shikimate pathway, recent research has conclusively demonstrated that mycosporines are derived from sedoheptulose 7-phosphate (S7P) . mdpi.com

The biosynthetic route proceeds through several well-defined intermediate compounds:

S7P is converted by the enzyme demethyl-4-deoxygadusol synthase (DDGS, or MysA) into desmethyl-4-deoxygadusol .

An O-methyltransferase (OMT, or MysB) then methylates this compound to produce 4-deoxygadusol (4-DG) . mdpi.com This is a critical intermediate.

In fungi, the accumulation of 4-DG was observed in mutant strains lacking a functional ATP-grasp ligase, confirming its role as a precursor.

The ATP-grasp ligase (MysC) catalyzes the condensation of 4-DG with an amino acid, most commonly glycine, to form This compound-glycine (MG) . mdpi.com

This compound-glycine is the central precursor for the synthesis of more complex, di-substituted MAAs. mdpi.com The final enzymatic step, catalyzed by either an NRPS-like enzyme or a MysD-type ligase, attaches a second amino acid or amino alcohol to the this compound-glycine core. The substrate flexibility of this final enzyme is the primary source of the structural diversity seen in the MAA family.

Metabolic engineering efforts have focused on increasing the metabolic flux towards S7P to enhance the yield of mycosporines in heterologous hosts like Saccharomyces cerevisiae. Deletion of the transaldolase gene (TAL1), a key component of the PPP, was shown to boost shinorine production. Unexpectedly, deleting phosphofructokinase genes (PFK1/PFK2), which are part of glycolysis, also significantly increased shinorine yields. This enhancement was attributed to the reversal of flux from glycolysis back into the non-oxidative pentose phosphate pathway, thereby increasing the available pool of the S7P precursor. Co-utilization of alternative carbon sources like xylose, which feeds into the PPP, has also been shown to increase the S7P pool and subsequently boost MAA production.

Molecular and Cellular Mechanisms of Mycosporine Action

Photoprotective Mechanisms of Mycosporines

Mycosporines are highly effective at absorbing UV radiation, particularly in the UV-A (320–400 nm) and UV-B (280–320 nm) ranges. asm.orgresearchgate.net This characteristic is central to their function as natural sunscreens.

Molecular Interactions with Ultraviolet Radiation

Mycosporines possess a unique chemical structure, typically a cyclohexenone or cyclohexenimine ring, that allows them to absorb high-energy UV photons. This absorption prevents the UV radiation from reaching and damaging sensitive cellular components. The efficiency of UV absorption is quantified by their high molar extinction coefficients, which range from 28,100 to 50,000 M⁻¹cm⁻¹. asm.org Different this compound compounds exhibit absorption maxima at various wavelengths between 310 and 365 nm, providing broad-spectrum UV protection. asm.org For instance, oxo-mycosporines like this compound-glycine absorb maximally in the UV-B range, while imino-mycosporines are more effective in the UV-A range. mdpi.com

Energy Dissipation Pathways at the Cellular Level

A critical feature of mycosporines is their ability to dissipate the absorbed UV energy as heat without producing harmful reactive oxygen species (ROS). Upon absorbing a UV photon, the this compound molecule enters an excited state. It then rapidly returns to its ground state through a process of non-radiative decay, releasing the energy as heat into the surrounding cellular environment. mdpi.com This rapid relaxation, occurring within picoseconds, prevents the molecule from undergoing photochemical reactions that could generate damaging free radicals. This efficient energy dissipation pathway ensures that the photoprotective process is safe for the cell.

Protective Effects on Cellular Macromolecules (DNA, Proteins)

By absorbing UV radiation, mycosporines effectively shield vital cellular macromolecules, such as DNA and proteins, from photodamage. UV radiation is a known mutagen that can cause the formation of pyrimidine (B1678525) dimers in DNA, leading to mutations and potentially cell death. asm.org Studies have shown that mycosporines can prevent the formation of these UV-induced DNA lesions. asm.org For example, porphyra-334 (B1236830), palythine (B1256371), and shinorine (B1251615) have been demonstrated to block the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) and 6-4 photoproducts. asm.org Similarly, mycosporines protect proteins from UV-induced damage, which can lead to loss of function and cellular dysfunction.

Antioxidant Mechanisms of Mycosporines

In addition to their photoprotective role, many mycosporines exhibit significant antioxidant activity, further protecting cells from damage.

Direct Scavenging of Reactive Oxygen Species

Several mycosporines are potent scavengers of reactive oxygen species (ROS), such as singlet oxygen, superoxide (B77818) anions, and hydroxyl radicals. These highly reactive molecules can be generated by various cellular processes, including exposure to UV radiation, and can cause oxidative damage to lipids, proteins, and DNA. researchgate.net this compound-glycine, in particular, has been shown to be a highly effective antioxidant, capable of neutralizing ROS and inhibiting lipid peroxidation. mdpi.com The antioxidant capacity of different mycosporines varies, with some, like this compound-glycine and This compound-2-glycine (B1260214), showing activity comparable to or even higher than well-known antioxidants like ascorbic acid. In contrast, some imino-mycosporines such as shinorine and porphyra-334 have demonstrated weaker direct antioxidant activity in some studies.

Modulation of Endogenous Antioxidant Systems

Mycosporines can also enhance the cell's own antioxidant defenses. aimspress.com They have been shown to modulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which play a crucial role in detoxifying ROS. aimspress.com For instance, treatment with this compound-glycine has been found to restore the levels of SOD and CAT in skin tissue that were reduced by UV irradiation. aimspress.com Furthermore, some mycosporines can influence key signaling pathways involved in the cellular stress response, such as the Keap1-Nrf2-ARE pathway. The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation by mycosporines like porphyra-334 and shinorine can lead to the upregulation of a suite of protective genes. this compound-2-glycine has also been shown to regulate the expression of antioxidant defense genes in cyanobacteria. aimspress.com

Protection Against Oxidative Stress-Induced Cellular Damage

Mycosporines play a significant role in mitigating cellular damage caused by oxidative stress, a condition characterized by an overproduction of reactive oxygen species (ROS). researchgate.net This protection is conferred through several mechanisms, including direct scavenging of free radicals and interaction with endogenous antioxidant systems.

The antioxidant capacity of MAAs is not uniform across all compounds and is influenced by their specific chemical structure. nih.gov Notably, this compound-glycine (M-Gly), an oxo-carbonyl MAA, has demonstrated potent antioxidant activity. nih.gov It effectively counters lipid peroxidation initiated by peroxyl radicals and neutralizes singlet oxygen, a highly reactive form of oxygen generated by photosensitization. This direct scavenging of ROS helps protect vital cellular components like lipids, proteins, and DNA from oxidative damage. mdpi.com In contrast, imino-MAAs such as shinorine and porphyra-334, which possess a cyclohexenimine core, are generally less reactive towards oxidation.

Beyond direct radical scavenging, some MAAs can modulate the activity of endogenous antioxidant enzymes. For instance, in certain corals, the protection afforded by MAAs precedes the induction of enzymes like superoxide dismutase (SOD) and catalase (CAT), suggesting a rapid, first-line defense mechanism against oxidative insults. nih.gov Furthermore, studies have shown that this compound-2-glycine (M2G) can influence the expression of genes involved in the antioxidant response. In macrophage cells subjected to oxidative stress, M2G was found to down-regulate the expression of genes encoding Cu/Zn-superoxide dismutase 1 (Sod1) and catalase (Cat). nih.gov In mouse skin, M-Gly treatment elevated the levels of SOD, CAT, and glutathione (B108866) (GSH), key components of the cellular antioxidant defense system.

The ability of MAAs to quench singlet oxygen is a particularly important aspect of their protective function. Singlet oxygen is a major contributor to photodynamic damage, and the efficacy of this compound-glycine in suppressing this damage has been demonstrated in various biological systems, including mitochondrial electron transport, lipid peroxidation, and erythrocyte hemolysis.

Osmoprotective and Stress Tolerance Roles

In addition to their antioxidant functions, mycosporines contribute to cellular resilience against various environmental stressors, including osmotic, thermal, and desiccation stress.

Mycosporines in Osmotic Stress Response

MAAs can act as compatible solutes, or osmoprotectants, helping cells to maintain osmotic balance in hypersaline environments. mdpi.com Organisms in high-salt conditions accumulate MAAs, which helps to counteract the osmotic pressure of the surrounding medium without interfering with normal cellular processes. mdpi.com This osmoprotective function has been observed in various organisms, including cyanobacteria inhabiting hypersaline environments. researchgate.net When the external salinity is reduced, some organisms have been shown to rapidly excrete MAAs, further highlighting their role in osmotic regulation. this compound-2-glycine, in particular, has been identified as a major MAA in halotolerant cyanobacteria and is thought to play a significant role in osmoprotection. researchgate.net

Contributions to Thermal and Desiccation Tolerance

Evidence suggests that mycosporines also play a role in protecting organisms from the damaging effects of extreme temperatures and dehydration. The concentration of MAAs has been observed to increase in organisms under thermal stress. Their presence in organisms from cold aquatic environments also suggests a potential role as compatible solutes under freezing conditions. mdpi.com

Similarly, high concentrations of MAAs are found in microorganisms exposed to drought or desiccation stress. For example, the cyanobacterium Nostoc commune, which is often subjected to simultaneous desiccation, UV radiation, and oxidative stress, possesses a thick extracellular matrix containing glycosylated MAAs. While MAAs contribute to desiccation tolerance, it is important to note that they may not provide sufficient protection against high doses of UV radiation on their own in these conditions.

This compound Interactions with Cellular Signaling Pathways

Mycosporines can modulate various cellular signaling pathways, thereby influencing a range of cellular processes, including stress response, inflammation, and wound healing.

One of the key pathways influenced by MAAs is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, certain MAAs, such as porphyra-334 and shinorine, can act as competitive inhibitors of the Keap1-Nrf2 interaction. This leads to the release and nuclear translocation of the transcription factor Nrf2, which in turn activates the expression of a battery of cytoprotective genes containing the antioxidant response element (ARE). nih.gov This activation of the Keap1-Nrf2-ARE pathway provides an indirect antioxidant defense mechanism. Interestingly, the enhanced transcriptional regulation by these MAAs appears to be more pronounced in cells that have been exposed to UVR-induced oxidative stress. this compound-glycine has also been shown to regulate the Nrf2/HO-1 pathway, further highlighting the role of MAAs in modulating this critical cytoprotective cascade.

MAAs have also been shown to interact with the mitogen-activated protein kinase (MAPK) signaling pathway. Studies on human keratinocytes have revealed that shinorine, this compound-glycine, and porphyra-334 can promote wound healing by activating focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), all components of the MAPK pathway. researchgate.net This suggests that MAAs can accelerate tissue repair processes by modulating these key signaling cascades.

Furthermore, some MAAs have been shown to influence inflammatory pathways. This compound-glycine has been found to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, in response to UV radiation. this compound-2-glycine has also demonstrated anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages, likely through the inhibition of the NF-κB pathway.

Structure-Activity Relationships in this compound Function (Focus on Mechanism)

The diverse biological activities of mycosporines are intrinsically linked to their chemical structures. The specific arrangement of functional groups on the central cyclohexenone or cyclohexenimine ring dictates their antioxidant capacity, photoprotective properties, and interactions with cellular targets.

The antioxidant activity of MAAs is a prime example of this structure-activity relationship. Oxo-carbonyl MAAs, such as this compound-glycine, which possess a cyclohexenone core, generally exhibit significant radical scavenging activity. In contrast, imino-MAAs, like porphyra-334 and shinorine with their cyclohexenimine core, are typically less effective antioxidants. The presence of the oxo-carbonyl group appears to be crucial for the direct antioxidant mechanism. The radical scavenging ability of this compound-2-glycine has been shown to be particularly high, with an IC50 value for DPPH radical scavenging that is lower than that of this compound-glycine and comparable to ascorbic acid. aimspress.com

The ability to interact with signaling molecules is also structure-dependent. For instance, shinorine and porphyra-334 have been identified as competitive inhibitors of Keap1-Nrf2 binding, suggesting a specific molecular interaction that is not shared by all MAAs. The anti-inflammatory potency also varies among different MAAs, with this compound-2-glycine showing a more potent inhibition of nitric oxide production compared to shinorine, porphyra-334, and palythine.

The photoprotective mechanism of MAAs, which involves the absorption of UV radiation and dissipation of the energy as heat without generating ROS, is a fundamental property of their core chromophore structure. However, the specific substituents on the ring can fine-tune the absorption maxima and photostability of the individual MAA.

Ecological Roles and Environmental Dynamics of Mycosporines

Mycosporines in Aquatic Ecosystems

In aquatic environments, mycosporines are vital for the survival and health of many organisms, from microscopic phytoplankton to larger invertebrates. frontiersin.org They are particularly important in marine ecosystems, where organisms are often exposed to high levels of solar radiation.

Role in Phytoplankton Resilience to UV Radiation

Phytoplankton, the foundation of most marine food webs, have developed various mechanisms to cope with the damaging effects of UV radiation, and the production of mycosporine-like amino acids is a key strategy. frontiersin.org These compounds act as natural sunscreens, absorbing harmful UV-A and UV-B radiation and dissipating the energy as heat, thus protecting sensitive cellular components like DNA from damage. biorxiv.org The concentration of MAAs in phytoplankton has been observed to correlate with the intensity of UV radiation exposure, indicating an adaptive response to environmental stress. frontiersin.org For instance, a study across the Southern Ocean found the highest concentrations of MAAs in regions with high UVR dosage in the mixed layer. frontiersin.org The composition of MAAs can also vary between different phytoplankton taxa, with dinoflagellates being notable producers. biorxiv.org Beyond their photoprotective role, some MAAs also exhibit antioxidant properties, helping to neutralize reactive oxygen species (ROS) that are generated by UV exposure. biorxiv.org

Trophic Transfer and Bioaccumulation in Marine Food Webs

Mycosporines in Terrestrial Ecosystems

The protective functions of mycosporines are not limited to aquatic environments. In terrestrial ecosystems, various organisms, particularly fungi and those in symbiotic relationships like lichens, utilize these compounds to withstand high UV radiation levels.

Function in Plant and Fungal Adaptation to High UV Environments

Fungi, especially those found in exposed, high-altitude, or arid environments, produce mycosporines to protect themselves from solar radiation. These compounds have been identified in various fungal species and are considered crucial for their survival and reproduction in habitats with intense UV exposure. oup.com While higher plants primarily rely on other UV-screening compounds like flavonoids, mycosporines are significant in the fungal kingdom. Lichens, which are symbiotic associations between fungi and algae or cyanobacteria, also accumulate mycosporines, benefiting from the photoprotective capabilities of these molecules. oup.com

Mycosporines in Soil Microbial Communities

Soil microbial communities, including bacteria and fungi, are also exposed to UV radiation, particularly in the upper layers of the soil. Cyanobacteria in biological soil crusts, for instance, are known to produce mycosporines to mitigate UV-induced damage. oup.com The presence of these compounds can influence the composition and activity of the microbial community by providing a selective advantage to organisms that can either produce or acquire them. This, in turn, can have broader implications for soil health and nutrient cycling processes. mycosphere.org

Environmental Factors Influencing this compound Production

The synthesis of mycosporines is a highly regulated process, responsive to various environmental cues. This plasticity allows organisms to optimize their production of these protective compounds in response to changing conditions. Key environmental factors influencing this compound production include ultraviolet radiation, nutrient availability, temperature, and salinity.

Impact of Ultraviolet Radiation Levels

Ultraviolet radiation (UVR) is a primary and potent driver of this compound production. Exposure to both UV-A (315–400 nm) and UV-B (280–315 nm) radiation has been shown to induce and enhance the accumulation of MAAs in a multitude of organisms. This response is a direct protective mechanism, as MAAs absorb strongly in these UV ranges, dissipating the energy as heat without generating harmful reactive oxygen species.

Research has demonstrated a clear correlation between the intensity of UVR and the concentration of MAAs. For instance, organisms inhabiting environments with high levels of solar radiation, such as shallow waters and intertidal zones, typically exhibit higher concentrations of MAAs. Studies on various species, from cyanobacteria to red algae, have consistently shown an increase in MAA content following exposure to UV radiation. In some cases, the composition of MAAs can also change, with a shift towards compounds that offer more effective protection against the specific wavelengths of UVR present. For example, some organisms, when exposed to shorter wavelength UV-B radiation, alter their MAA profile to preferentially absorb these more damaging rays.

The induction of MAA synthesis by UVR is not always a simple dose-dependent relationship. The spectral quality of the light also plays a role. While UV-B is often a more effective inducer, UV-A and even photosynthetically active radiation (PAR) can influence MAA production. A study on the red macroalga Palmaria palmata revealed that while nitrate (B79036) supply had a positive effect on total MAA content, usujirene was the only MAA that significantly increased when exposed to UV radiation.

Effects of Nutrient Availability (Nitrogen, Phosphorus)

As nitrogen-containing compounds, the biosynthesis of mycosporines is intrinsically linked to the availability of nutrients, particularly nitrogen. A sufficient supply of nitrogen is often a prerequisite for robust MAA production. In nitrogen-limited conditions, the ability of an organism to synthesize these protective compounds can be significantly hampered, even in the presence of high UV radiation.

Studies have shown that in marine dinoflagellates, a reduction in nitrate concentration in the growth medium leads to a dramatic decrease in MAA content. Conversely, the addition of nitrogen, in the form of nitrate or ammonium (B1175870), can stimulate MAA production. For example, in the red alga Porphyra columbina, the addition of ammonium to the culture medium, especially in combination with UV-A radiation, led to increased MAA concentrations. Interestingly, not all MAAs are affected equally by nutrient levels. In some species, certain MAAs like this compound-glycine, which contains only one nitrogen atom, decrease less under nitrogen limitation compared to those with two nitrogen atoms.

While the role of nitrogen is well-documented, the influence of other nutrients like phosphorus is also significant. Enhanced MAA contents have been observed in environments with high concentrations of both phosphate (B84403) and nitrate. The interplay between different nutrient levels and other environmental factors creates a complex regulatory network for MAA synthesis.

| Organism | Nutrient Condition | Effect on this compound Production | Reference |

|---|---|---|---|

| Marine Dinoflagellates (Akashiwo sanguinea, Gymnodinium cf. instriatum) | Reduced Nitrate (from 833 µmol to 5 µmol) | More than sixfold decrease in MAA content. | |

| Red Macroalga (Porphyra columbina) | Addition of Ammonium (50 µM or 250 µM) with UV-A + PAR | 29% increase in MAA concentration. | |

| Red Macroalga (Palmaria palmata) | Nitrate supply | Positive effect on total MAA content. | |

| Cyanobacterium (Anabaena variabilis) | Sulfur deficiency | Induced production of palythine-serine. |

Influence of Temperature and Salinity

Temperature and salinity are two other critical abiotic factors that can modulate this compound production, often interacting with UV radiation and nutrient levels.

Salinity stress has been shown to trigger MAA accumulation in various cyanobacterial species. For instance, in the halotolerant cyanobacterium Aphanothece halophytica, high salinity conditions led to a significant increase in the production of This compound-2-glycine (B1260214). This suggests that in addition to their photoprotective role, MAAs may also function as compatible osmolytes, helping organisms to cope with osmotic stress in hypersaline environments. The rapid excretion of MAAs when salinity is reduced further supports their role in osmotic regulation. A synergistic effect between salt stress and UV exposure has also been observed, where the combination of both stressors leads to a greater enhancement of MAA production than either stressor alone.

The effect of temperature on MAA synthesis is less straightforward and appears to be species-specific. In some corals, elevated temperatures have been linked to an increase in MAA accumulation. However, in certain cyanobacteria, neither heat stress nor cold shock induced MAA formation. It is thought that in some cases, MAAs may contribute to thermoregulation.

| Organism | Environmental Factor | Observed Effect on this compound Production | Reference |

|---|---|---|---|

| Cyanobacterium (Aphanothece halophytica) | High Salinity (2.0 M NaCl) | Significant increase in this compound-2-glycine production. | |

| Cyanobacterium (Chlorogloeopsis) | Salt Stress (NaCl) | Stimulated synthesis of this compound-glycine and shinorine (B1251615). | |

| Marine Dinoflagellate (Gymnodinium catenatum) | Salt Stress | Enhanced total concentration of MAAs. | |

| Corals (Lobophytum compactum, Sinularia flexibilis) | Thermal Stress | Substantial increase in MAA accumulation. | |

| Cyanobacterium (Chlorogloeopsis PCC 6912) | Increased Temperature Stress or Cold Shock | No induction of MAA formation. |

Adaptation and Niche Specialization through this compound Biosynthesis

The ability to synthesize a diverse array of mycosporines and to regulate their production in response to environmental cues is a key adaptive strategy that allows organisms to thrive in specific ecological niches. researchgate.net The evolution of MAA biosynthesis is considered a pivotal event that enabled photosynthetic organisms to colonize shallow aquatic and terrestrial environments where they would be exposed to high levels of UV radiation.

The distribution of different MAAs often reflects the specific environmental challenges of a particular habitat. For example, organisms in high-UV, shallow-water environments tend to produce a suite of MAAs with broad UV absorption spectra, providing comprehensive protection. researchgate.net In contrast, organisms in deeper waters, where light intensity is lower and the spectral quality is different, may produce lower concentrations or different types of MAAs. This differential production of MAAs can contribute to niche partitioning, where different species can coexist by adapting to different light regimes. researchgate.net

Furthermore, the biosynthetic pathways for MAAs show evidence of horizontal gene transfer, suggesting that this advantageous trait has been shared across different taxonomic groups over evolutionary time. The diversity in the enzymatic machinery for MAA synthesis allows for the production of a wide range of structurally distinct mycosporines, each with slightly different absorption maxima and other properties. This chemical diversity expands the adaptive toolkit of organisms, enabling them to fine-tune their photoprotective and other physiological responses to their specific environmental context. The capacity for MAA biosynthesis, therefore, is not just a defense mechanism but a fundamental component of the ecological and evolutionary success of many organisms.

Analytical Methodologies for Mycosporine Research

Extraction and Purification Strategies for Mycosporines from Biological Matrices

The initial and most critical step in mycosporine research is the efficient extraction of these compounds from the host organism, typically algae, cyanobacteria, or fungi. The choice of extraction solvent and method significantly impacts the yield and purity of the resulting extract. nih.gov

Conventional methods frequently employ organic solvents such as methanol (B129727) or ethanol, often in aqueous mixtures. For instance, 25% aqueous methanol has been shown to be highly effective, extracting up to 13 times more MAAs from certain macroalgae compared to 100% methanol at colder temperatures. However, there is a growing trend towards using greener solvents like distilled water to avoid the toxicity associated with organic solvents, especially when the intended application is in cosmetics. nih.gov Studies have shown that for some macroalgae, distilled water can achieve extraction yields similar to 25% methanol. Physical disruption techniques such as homogenization of frozen material in liquid nitrogen and sonication are often employed to enhance extraction efficiency by disrupting cell walls. mdpi.com

Following extraction, purification is necessary to isolate MAAs from other cellular components like proteins and pigments. A multi-step approach is common. This can involve solid-liquid extraction followed by purification steps like ultrafiltration and induced precipitation. Low-pressure liquid chromatography is a robust technique for purification, often involving a sequence of different column chemistries. A typical three-step process might include:

Reversed-phase chromatography using an acidic mobile phase (e.g., 1% acetic acid) to perform an initial separation.

A second reversed-phase chromatography step with a different mobile phase, such as 0.1 M ammonium (B1175870) acetate (B1210297), to further resolve compounds.

Gel filtration chromatography to separate compounds based on size, yielding highly purified MAAs.

Another purification strategy involves decanting the aqueous extract against a non-polar solvent like chloroform (B151607) to remove pigments and other lipophilic contaminants. researchgate.net

Table 1: Comparison of this compound Extraction Protocols

| Protocol Feature | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Organism Type | Macroalgae (Rhodophyta) | Cyanobacteria | Macroalgae (Gracilaria sp.) |

| Solvent(s) | 20% aqueous methanol or distilled water nih.gov | Methanol, followed by partitioning with chloroform | Distilled Water |

| Temperature | 45°C (for aqueous methanol) | Room Temperature | 4°C |

| Physical Method | Ultrasonic bath mdpi.com | Sonication | Homogenization |

| Key Advantage | Compares green solvent (water) with organic solvent; optimized for HPLC analysis nih.gov | Effective for both polar (M2G) and liposomal MAAs (shinorine, porphyra-334) | Sustainable, multi-product biorefinery approach |

| Post-Extraction | Direct HPLC injection or re-dissolution in various solvents nih.gov | Three-step low-pressure liquid chromatography | Ultrafiltration and induced precipitation |

Chromatographic Separation Techniques for this compound Profiling

Chromatography is the cornerstone of this compound analysis, allowing for the separation, identification, and quantification of individual MAAs within a sample.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the qualitative and quantitative analysis of mycosporines. Reversed-phase (RP) chromatography is the most common mode, typically utilizing C8 and C18 columns. nih.govmdpi.com The choice of column is critical; studies have shown that for certain MAAs, a C8 column provides better separation compared to a C18 column, which can sometimes result in a mixture of unresolved peaks. nih.gov

Mobile phases are generally aqueous, often containing a small percentage of an organic modifier like methanol or acetonitrile (B52724) and an acid such as acetic acid or trifluoroacetic acid to improve peak shape. researchgate.net Due to the high polarity of many MAAs, purely aqueous conditions may be used for the initial part of a gradient elution to ensure retention on the column. mdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative to reversed-phase HPLC, providing excellent retention and separation for these highly polar analytes. HILIC methods often use a mobile phase of acetonitrile and water with a buffer like ammonium acetate. mdpi.com Detection is typically performed with a Diode Array Detector (DAD), which allows for the identification of MAAs based on their characteristic UV absorption maxima, generally between 310 and 360 nm.

Table 2: Selected HPLC Methods for this compound Analysis

| Parameter | Method A (Reversed-Phase) | Method B (Reversed-Phase) | Method C (HILIC) |

|---|---|---|---|

| Column | YMC-Pack Pro C-18 RS (150 mm × 4.60 mm, 3 μm) mdpi.com | Luna-C8 (150 × 4.6 mm, 5 µm) nih.gov | HILIC Poroshell 120 (150 mm × 4.6 mm, 2.7 µm) mdpi.com |

| Mobile Phase A | 0.9% (v/v) formic acid and 0.1% (v/v) acetic acid in water | 0.1% acetic acid in water nih.gov | Acetonitrile/water (9:1) with 5 mM ammonium acetate mdpi.com |

| Mobile Phase B | Methanol | 0.1% acetic acid in methanol nih.gov | Acetonitrile/water (1:1) with 5 mM ammonium acetate mdpi.com |

| Gradient | 0-15 min: 0% B; 30 min: 15% B; 35 min: 98% B mdpi.com | Isocratic and gradient modes tested nih.gov | 30 min gradient from 60% A to 0% A mdpi.com |

| Flow Rate | 0.55 mL/min mdpi.com | 1 mL/min nih.gov | 0.3 mL/min mdpi.com |

| Detection | 330 nm mdpi.com | 334 nm nih.gov | 320 nm mdpi.com |

While HPLC-DAD is effective, its selectivity can be limited when biosynthetic congeners co-elute. Liquid chromatography coupled with mass spectrometry (LC-MS) overcomes this by providing mass information, thus offering higher sensitivity and selectivity for MAA analysis. mdpi.com This technique is now considered one of the most common and powerful tools for the unambiguous identification and quantification of mycosporines. mdpi.comoup.com

Using an electrospray ionization (ESI) source, LC-MS methods can determine the molecular weight and fragmentation patterns of analytes. This allows for the creation of a data matrix of retention time, UV absorption maximum, and molecular weight, which together can definitively establish the identity of an MAA. For quantitative analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful. researchgate.net By using multiple reaction monitoring (MRM), the instrument is set to detect specific mass transitions from a precursor ion to a product ion for each target MAA. mdpi.com This approach is highly specific and allows for rapid and accurate quantification with very low detection limits. researchgate.net A validated LC-MS/MS method for porphyra-334 (B1236830), shinorine (B1251615), and this compound-glycine-alanine reported detection limits as low as 0.001–0.005 µg/mg. researchgate.net HILIC can also be coupled with MS, which offers an advantage due to the use of volatile mobile phases and increased sensitivity in ESI-MS. mdpi.com

Table 3: Performance of Quantitative LC-MS Methods for Mycosporines

| Compound | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Shinorine | LC-MS/MS | 0.001 µg/mg | 0.2 µg/mg | researchgate.net |

| Porphyra-334 | LC-MS/MS | 0.002 µg/mg | 0.1 µg/mg | researchgate.net |

| This compound-glycine-alanine | LC-MS/MS | 0.005 µg/mg | - | researchgate.net |

| Palythine (B1256371) | HILIC-LC-MS | 0.43 µg/mL | - | mdpi.com |

| Various MAAs | LC-ESI-MS | ~2.0 pg | - |

Capillary Electrophoresis (CE) represents an alternative separation technique for this compound analysis. mdpi.com While less common than HPLC, CE is well-suited for analyzing highly ionizable substances and has been successfully applied to the quantification of MAAs in marine organisms.

The first fully validated CE method for MAA quantification utilized a borate (B1201080) buffer system (30mM sodium tetraborate (B1243019) at pH 10.3) to achieve baseline separation of five key MAAs: palythine, this compound-serinol, asterina-330, shinorine, and porphyra-334. researchgate.net The separation was completed in under 30 minutes with detection via a diode-array detector at 320 nm. The method was successfully validated and applied to quantify MAAs in various marine macroalgae and lichens, demonstrating its viability as a robust analytical tool in this compound research. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Spectroscopic Techniques for Structural Elucidation of Novel this compound Derivatives

The discovery of new mycosporines requires powerful spectroscopic techniques to determine their precise chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of novel natural products, including mycosporines. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HMBC, HSQC) is used to piece together the molecular framework. semanticscholar.orgmdpi.com

¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. semanticscholar.org 2D COSY (Correlation Spectroscopy) experiments identify proton-proton spin couplings, helping to establish substructures like amino acid side chains. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) is crucial for connecting these substructures by showing long-range correlations between protons and carbons, confirming, for example, the attachment point of a side chain to the central cyclohexenimine or cyclohexenone ring. mdpi.com

This approach has been instrumental in the characterization of numerous novel MAAs. For example, the structures of six new MAAs, bostrychines A-F, were elucidated from the red alga Bostrychia scorpioides using NMR and High-Resolution Mass Spectrometry (HRMS). semanticscholar.org Similarly, novel taurine-containing MAAs, including catenelline, were identified from Catenella caespitosa and Catenella repens through detailed NMR and MS analysis. mdpi.com

Table 4: Example ¹H and ¹³C NMR Data for Novel this compound Bostrychine D (in D₂O)

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | 163.7 | - |

| 2 | - | 118.8 | - |

| 3 | - | 161.7 | - |

| 4 | 2.85, d (18.1); 3.10, d (18.1) | 49.3 | H-4 to C-2, C-3, C-5, C-6 |

| 5 | - | 77.2 | - |

| 6 | 3.65, d (12.7); 3.73, d (12.7) | 64.9 | H-6 to C-1, C-4, C-5 |

| 7 (OMe) | 3.75, s | 55.0 | OMe to C-2 |

| 1' (Threonine) | 4.03, d (3.5) | 61.1 | H-1' to C-3 |

| 2' (Threonine) | 4.34, dq (3.5, 6.4) | 68.2 | H-2' to C-3' |

| 3' (Threonine) | 1.24, d (6.4) | 21.0 | H-3' to C-1', C-2' |

| 4' (Threonine) | - | 178.6 | - |

| 9 (Glutamic Acid) | 4.21, t (6.5) | 56.4 | H-9 to C-1 |

| 10 (Glutamic Acid) | 2.22, m | 30.6 | H-10 to C-9, C-11, C-12 |

| 11 (Glutamic Acid) | 2.51, t (7.6) | 35.8 | H-11 to C-9, C-10, C-12 |

| 12 (Glutamic Acid) | - | 181.1 | - |

| 13 (Glutamic Acid) | - | 184.2 | - |

Data adapted from Orfanoudaki et al. (2019) semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of mycosporines, owing to their defining characteristic: strong absorption of UV radiation. Mycosporines and MAAs exhibit distinct absorption maxima (λmax) in the UV-A (320–400 nm) and UV-B (280–320 nm) regions of the spectrum, typically ranging from 310 to 365 nm. texilajournal.comoup.com This property allows for their detection and quantification in extracts from various organisms.

The specific λmax is determined by the compound's chemical structure, particularly the nature of its chromophore (the part of the molecule responsible for absorbing light). mdpi.com Mycosporines are generally categorized into two main groups based on their core structure, which directly influences their absorption spectrum:

Oxo-mycosporines : These compounds, featuring a cyclohexenone ring, typically exhibit absorption maxima in the UV-B range. mdpi.com A primary example is this compound-glycine, with a λmax around 310 nm. texilajournal.comnepjol.info

Imino-mycosporines : These compounds possess a cyclohexenimine ring and absorb maximally in the UV-A range. mdpi.com This group includes widely studied MAAs such as shinorine and porphyra-334, both of which have a λmax of approximately 334 nm. texilajournal.commdpi.com

The concentration of a specific this compound in a sample can be calculated using the Beer-Lambert law, which requires knowledge of the compound's molar extinction coefficient (ε). Mycosporines are noted for their high molar extinction coefficients, which range from 28,100 to 50,000 M⁻¹·cm⁻¹, signifying their efficiency as photoprotectants. mdpi.comniscpr.res.in

By scanning a sample extract across the UV wavelength range, a spectral profile can be generated. The presence of peaks at characteristic wavelengths suggests the presence of specific mycosporines. While UV-Vis spectroscopy is a powerful initial screening and quantification tool, it has limitations in selectivity, as different mycosporines can have very similar absorption maxima. Therefore, it is often used in conjunction with chromatographic techniques for definitive identification.

| This compound/MAA | Core Structure | Typical Absorption Maximum (λmax) |

|---|---|---|

| This compound-glycine | Cyclohexenone | 310 nm |

| Palythine | Cyclohexenimine | 320 nm |

| Asterina-330 | Cyclohexenimine | 330 nm |

| This compound-2-glycine (B1260214) | Cyclohexenimine | 331 nm |

| Porphyra-334 | Cyclohexenimine | 334 nm |

| Shinorine | Cyclohexenimine | 334 nm |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of mycosporines. It provides highly accurate information on the molecular weight of a compound, which allows for the determination of its elemental composition and molecular formula. mdpi.comdoi.org When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful method for analyzing complex mixtures of mycosporines. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly crucial for confirming the identity of known mycosporines and characterizing novel ones. mdpi.com In this technique, a specific ion (the precursor ion) is selected and subjected to fragmentation. The resulting product ions create a fragmentation pattern that serves as a structural fingerprint of the molecule.

Research has identified several characteristic fragmentation patterns for mycosporines:

Loss of a Methyl Radical : A common fragmentation pathway observed in positive-ion electrospray ionization (ESI-MS/MS) is the loss of a methyl radical (CH₃•), corresponding to a mass loss of 15 Da from the protonated molecule [M+H]⁺. mdpi.comresearchgate.net This is often associated with the methoxy (B1213986) group on the chromophore ring.

Subsequent Loss of Carbon Dioxide : The initial loss of a methyl radical is frequently followed by the elimination of a carbon dioxide (CO₂) molecule, resulting in a product ion of [M+H-59]⁺. mdpi.com

Distinctive Fragmentation of Porphyra-334 : Some mycosporines show unique patterns. Porphyra-334, for instance, is characterized by an initial distinctive loss of 44 Da, corresponding to the elimination of CO₂. researchgate.net

Diagnostic Low-Mass Ions : The fragmentation of various mycosporines often yields a common set of low-mass ions. ESI-MS/MS analyses consistently show a characteristic pattern of ions at m/z (mass-to-charge ratio) 137, 168, and 186, which can serve as a diagnostic tool for identifying the this compound core structure.

Techniques such as hydrogen/deuterium (H/D) exchange coupled with ESI-MS/MS can provide further structural confirmation by revealing the number of exchangeable protons (e.g., in -OH, -NH₂, and -COOH groups), aiding in the unambiguous characterization of these compounds. nih.gov

Development of Advanced this compound Detection and Quantification Methods

While UV-Vis spectroscopy and basic MS are core techniques, the complexity of biological extracts and the structural similarity among different mycosporines have driven the development of more advanced analytical methods. These methods, often involving a combination of chromatography and spectroscopy, offer superior sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly when paired with a Diode Array Detector (HPLC-DAD), is the most common method for this compound analysis. niscpr.res.in It separates individual mycosporines from a mixture based on their chemical properties (e.g., polarity). The DAD then records the full UV-Vis spectrum for each separated compound, allowing for identification based on both retention time and characteristic λmax. niscpr.res.in However, the high polarity of many mycosporines can lead to poor retention and co-elution on standard reversed-phase columns, complicating analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides an additional layer of confirmation. doi.org LC-MS and, more powerfully, LC-MS/MS, can unambiguously identify compounds by providing retention time, UV absorption data, accurate molecular mass, and a specific fragmentation pattern for each analyte. mdpi.com This has become the gold standard for this compound identification. Ultra-High-Performance Liquid Chromatography (UHPLC) systems further enhance this by offering faster analysis times and higher resolution. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative chromatographic technique that is particularly well-suited for separating highly polar compounds like many mycosporines. It often provides better retention and separation for these molecules than traditional reversed-phase HPLC. HILIC can be directly coupled with MS, offering a robust platform for both targeted quantification and the discovery of novel mycosporines.

Capillary Electrophoresis (CE) : CE is another high-resolution separation technique that has been successfully applied to this compound analysis. It separates compounds based on their charge and size in a capillary filled with an electrolyte. CE can overcome some of the retention issues seen in HPLC and has been validated for the quantitative determination of several common mycosporines. researchgate.net

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| HPLC-DAD | Chromatographic separation followed by UV-Vis detection. | Robust, quantitative, provides UV spectral data. niscpr.res.in | Poor retention of highly polar MAAs, potential for co-elution. mdpi.com |

| LC-MS/MS | Chromatographic separation with mass detection and fragmentation. | High sensitivity and selectivity, provides structural information. mdpi.com | Higher equipment cost and complexity. |

| HILIC-MS | Chromatography for polar compounds coupled with mass detection. | Excellent for separating highly polar MAAs, MS compatible. | Requires careful method development. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High efficiency, avoids HPLC retention issues. | Lower sample loading capacity compared to HPLC. |

Standardization and Quality Control in this compound Analysis

The reliability and comparability of data from this compound research depend heavily on rigorous standardization and quality control. A significant obstacle in this field is the lack of commercially available certified reference standards for the vast majority of this compound compounds. texilajournal.com This scarcity makes the absolute quantification and unequivocal identification of these molecules challenging. texilajournal.com

To overcome this, research laboratories often have to isolate and purify their own standards from biological sources, a labor-intensive process. The purity and structural integrity of these in-house standards must then be confirmed using a combination of techniques, such as NMR and high-resolution MS.

In the absence of certified standards, the validation of analytical methods is paramount to ensure that the data generated is accurate, precise, and reproducible. Method validation involves assessing several key parameters:

Linearity : Demonstrates that the method's response is proportional to the concentration of the analyte over a given range. Linearity is typically confirmed by a high coefficient of determination (R²) for the calibration curve, often greater than 0.99. mdpi.com

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be accurately and precisely quantified.

Precision : The degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (%RSD) for repeated measurements, both within a single day (intra-day precision) and over several days (inter-day precision). mdpi.com

Accuracy : The closeness of a measured value to the true value. It is often determined through recovery studies, where a known amount of a standard is added to a sample and the percentage recovered by the analysis is calculated.

Validated methods, such as HILIC and LC-MS/MS, have reported excellent performance, with high linearity, low detection limits (e.g., 0.16–0.43 µg/mL for HILIC), and high accuracy (e.g., recovery rates of 89.8% to 104.1%). researchgate.net Such rigorous validation is essential for producing high-quality, reliable data in the field of this compound research.

| Parameter | Bostrychine B | Bostrychine C | Bostrychine E |

|---|---|---|---|

| Linearity (R²) | >0.9998 | >0.9997 | >0.9998 |

| LOD (µg/mL) | 0.14 | 0.19 | 0.10 |

| LOQ (µg/mL) | 0.41 | 0.58 | 0.31 |

| Intra-day Precision (%RSD) | <4.25% | <3.99% | <4.31% |

| Inter-day Precision (%RSD) | <4.81% | <4.55% | <4.79% |

| Accuracy (Recovery) | 93.08-103.78% | 94.72-102.54% | 94.49-103.11% |

Biotechnological Production and Engineering of Mycosporines

Cultivation Strategies for Mycosporine-Producing Organisms

The foundation of this compound production lies in the effective cultivation of the organisms that naturally synthesize them. Various strategies are being optimized for large-scale production, focusing on algae, cyanobacteria, and fungi.

Large-Scale Cultivation of Algae and Cyanobacteria

Algae and cyanobacteria are primary producers of MAAs and are well-suited for large-scale cultivation due to their photosynthetic nature and relatively short generation times. These microorganisms can be grown in open ponds or more controlled photobioreactors (PBRs). For instance, the cyanobacterium Chlorogloeopsis fritschii, a known producer of shinorine (B1251615), has been successfully cultivated in PBRs up to 8,000 liters.

Integrated Multi-Trophic Aquaculture (IMTA) systems are also being explored as a sustainable approach to scale up macroalgae biomass for MAA production. sci-hub.se This method involves cultivating different species together in a way that the waste from one species becomes a resource for another, creating a more efficient and environmentally friendly system.

Fermentation of this compound-Producing Fungi

Fungi, particularly yeasts, represent another significant source of mycosporines. researchgate.net Fermentation technology offers a distinct advantage for producing these compounds due to the potential for high-density cultures and controlled production environments. Species like Phaffia rhodozyma (also known as Xanthophyllomyces dendrorhous) are known to produce mycosporines.

Fungal fermentation allows for the manipulation of culture conditions, such as media composition and aeration, to optimize this compound yields. While challenges related to low yields in native fungal producers exist, fermentation remains a highly competitive and promising strategy for the large-scale production of mycosporines and MAAs. researchgate.netresearchgate.net

Genetic Engineering Approaches for Enhanced this compound Production

To overcome the limitations of natural production levels, researchers are turning to genetic engineering to boost this compound synthesis. These approaches involve modifying the genetic makeup of both native producers and model organisms.

Overexpression of Biosynthetic Genes in Native Producers

A direct strategy to increase this compound yield is to enhance the expression of the genes responsible for their biosynthesis within the native organisms. The identification of this compound biosynthetic gene clusters, often referred to as "mys" gene clusters, has been a crucial first step. researchgate.net These clusters typically contain genes encoding key enzymes like 3-dehydroquinate (B1236863) synthase (DHQS) and O-methyltransferase, which are essential for the synthesis of the this compound core structure.

By introducing additional copies of these genes or placing them under the control of stronger promoters, the metabolic flux towards this compound production can be significantly increased. ugent.be For example, in the halotolerant cyanobacterium Halothece sp. PCC7418, the expression of all genes involved in This compound-2-glycine (B1260214) (M2G) biosynthesis is induced by high salinity, suggesting a direct link between gene expression levels and M2G production. aimspress.com